11-[(thiophen-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride
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Overview
Description
11-[(Thiophen-2-yl)methyl]-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one hydrochloride is a complex heterocyclic compound that features a thiophene ring and a diazatricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(thiophen-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P_4S_{10}).
Construction of the Diazatricyclic Core: The diazatricyclic core can be constructed using a series of cyclization reactions, often involving amines and carbonyl compounds under acidic or basic conditions.
Final Coupling and Hydrochloride Formation: The thiophene ring is then coupled with the diazatricyclic core through a nucleophilic substitution reaction. The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the diazatricyclic core can be reduced to form alcohols.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H_2O_2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br_2) or nitrating agents like nitric acid (HNO_3) in the presence of sulfuric acid (H_2SO_4).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the diazatricyclic core.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
11-[(Thiophen-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anti-psychotic effects.
Mechanism of Action
The mechanism of action of 11-[(thiophen-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or neurotransmitter systems.
Pathways Involved: The compound could modulate signaling pathways related to inflammation or neural activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like tioconazole and sertaconazole nitrate, which also contain a thiophene ring and exhibit antifungal properties.
Diazatricyclic Compounds: Molecules like benocyclidine, which share a similar core structure and are investigated for their psychoactive effects.
Uniqueness
11-[(Thiophen-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride is unique due to its combination of a thiophene ring and a diazatricyclic core, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
11-(thiophen-2-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS.ClH/c19-16-5-1-4-15-13-7-12(9-18(15)16)8-17(10-13)11-14-3-2-6-20-14;/h1-6,12-13H,7-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNHVOCXVMHQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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